Stiripentol-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

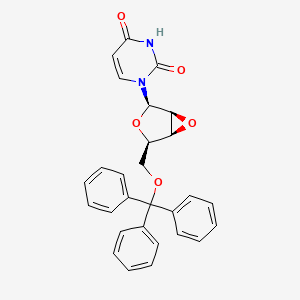

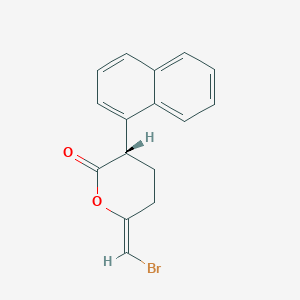

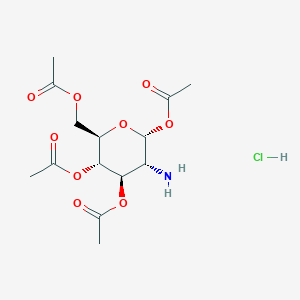

Stiripentol-d9 is a deuterated form of stiripentol, a medication primarily used to treat severe forms of epilepsy . It is an anticonvulsant drug that works by slowing down the electrical activity in the brain and reducing the number and severity of seizures .

Synthesis Analysis

The synthesis of Stiripentol involves several steps. Initially, 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound, which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 .

Molecular Structure Analysis

The molecular formula of Stiripentol-d9 is C14H9D9O3 . The chemical structure of stiripentol is significantly different from any other marketed antiepileptic drug . Detailed vibrational spectroscopic features of stiripentol aided by density functional theory (DFT) computations have been explored .

Chemical Reactions Analysis

Upon acid degradation of Stiripentol, the hydroxyl moiety was protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .

Applications De Recherche Scientifique

Antiseizure Medication

Stiripentol (STP) is an orally active antiseizure medication (ASM) indicated as adjunctive therapy for the treatment of seizures associated with Dravet syndrome (DS), a severe form of childhood epilepsy . It is used in conjunction with clobazam and, in some regions, valproic acid .

Potentiator of GABAergic Transmission

STP is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . This is achieved through various mechanisms such as uptake blockade, inhibition of degradation, and as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .

Blockade of Voltage-Gated Channels

STP has been shown to block voltage-gated sodium and T-type calcium channels . This blockade is classically associated with anticonvulsant and neuroprotective properties .

Modulation of Brain Energy Metabolism

Several studies indicate that STP could regulate glucose energy metabolism and inhibit lactate dehydrogenase . This modulation of brain energy metabolism is another unique application of STP .

Inhibitor of Cytochrome P450 Enzymes

STP is an inhibitor of several cytochrome P450 enzymes involved in the metabolism of other ASMs . This contributes to boosting their anticonvulsant efficacy as add-on therapy .

Pharmacokinetic Interactions

A pharmacodynamic interaction exists between STP and benzodiazepines such as clobazam . As a cytochrome P450 inhibitor, STP also potentiates other antiseizure medications via pharmacokinetic interactions .

Enantiomeric Separation and Estimation

STP and its enantiomers can be separated and estimated in human plasma by liquid chromatography–tandem mass spectrometry . This method has been developed under reverse phase chromatography with high sensitivity .

Management of Epilepsy

When added to valproic acid and clobazam, STP results in a significant reduction in the frequency of convulsive seizures, status epilepticus, use of rescue medication, and emergency room and hospital visits in children with Dravet syndrome .

Mécanisme D'action

Target of Action

Stiripentol-d9 primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a potentiator of GABA neurotransmission through various mechanisms . It also interacts with voltage-gated sodium and T-type calcium channels , which are typically associated with anticonvulsant and neuroprotective properties .

Mode of Action

Stiripentol-d9 enhances GABA neurotransmission through several mechanisms:

- It blocks the uptake of GABA .

- It inhibits the degradation of GABA .

- It acts as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .

- It blocks voltage-gated sodium and T-type calcium channels .

Biochemical Pathways

Stiripentol-d9 affects several biochemical pathways. It modulates brain energy metabolism and inhibits lactate dehydrogenase . It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, thereby enhancing their anticonvulsant efficacy as add-on therapy .

Pharmacokinetics

The pharmacokinetics of Stiripentol-d9 is characterized by its interaction with cytochrome P450 enzymes. Stiripentol-d9 inhibits these enzymes, reducing the degradation of other antiseizure medications that are sensitive to cytochrome P450. This action boosts the therapeutic efficacy of these medications .

Result of Action

The molecular and cellular effects of Stiripentol-d9’s action are primarily seen in its potentiation of GABAergic transmission and its inhibition of voltage-gated sodium and calcium channels . These actions result in anticonvulsant effects, particularly in the treatment of seizures associated with Dravet syndrome .

Safety and Hazards

Stiripentol-d9 can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .

Orientations Futures

Stiripentol has demonstrated clinically meaningful efficacy in both short and long term in patients with Dravet Syndrome . In addition to reducing convulsive seizure frequency, Stiripentol also markedly reduces the number of status epilepticus episodes and associated medical complications which are more common in younger children . Based on these findings, Stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .

Propriétés

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stiripentol-d9 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)